4-tert-butyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a tert-butyl group, and a benzohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step may involve the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group onto the pyrazolo[3,4-d]pyrimidine core.
Attachment of the benzohydrazide moiety: This can be accomplished by reacting the intermediate with benzohydrazide under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other similar compounds, such as:
4-amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but differs in the substituents attached to the core.
tert-butyl 4-anilinopiperidine-1-carboxylate: Although structurally different, this compound also contains a tert-butyl group and has applications in organic synthesis.
The uniqueness of 4-tert-butyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-tert-butyl-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C23H24N6O/c1-15-6-5-7-18(12-15)29-21-19(13-26-29)20(24-14-25-21)27-28-22(30)16-8-10-17(11-9-16)23(2,3)4/h5-14H,1-4H3,(H,28,30)(H,24,25,27) |
InChI Key |
ISVXQKZWOWTBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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